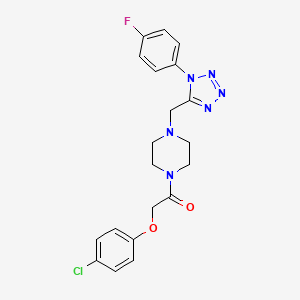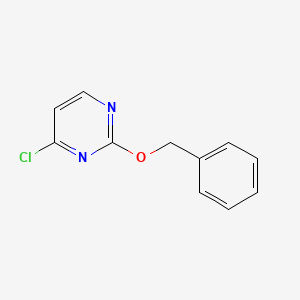![molecular formula C31H28N4O7 B2647449 4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide CAS No. 931952-07-7](/img/no-structure.png)
4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The molecule also has amide, ether, and aromatic ring structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3D structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the degree of conjugation in the molecule could all influence its properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound under discussion is related to a class of chemicals involving quinazoline derivatives, which are synthesized through various chemical reactions. For instance, new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized by reacting (2-aminophenyl)(diphenyl)carbinol with nitriles, demonstrating the versatility in chemical modifications for creating diverse quinazoline derivatives. The methylation of 3,4-dihydroquinazolines with dimethyl sulfate targeted two nitrogen atoms, leading to complex structures through subsequent reactions, including alkaline hydrolysis (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Antimicrobial Activity
Quinazoline derivatives have been evaluated for their antimicrobial properties. Specific derivatives, such as 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, have been prepared and shown good antimicrobial activity, compared with standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).
Antitumor Activity
The synthesis and evaluation of quinazoline derivatives for antitumor activity is a significant area of research. Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, with some showing promising results against cancer cell lines (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, the synthesis of new 1,2,4-triazole derivatives from quinazoline compounds and their antimicrobial activities have been explored, with some derivatives exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticonvulsant Activity
Research into the anticonvulsant activity of quinazolinone derivatives has led to the design and synthesis of compounds with significant anticonvulsant properties. For example, a series of N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides were synthesized and evaluated for their anticonvulsant activity, revealing superior activities compared to reference drugs (Noureldin et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
931952-07-7 |
|---|---|
Nom du produit |
4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide |
Formule moléculaire |
C31H28N4O7 |
Poids moléculaire |
568.586 |
Nom IUPAC |
4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |
Clé InChI |
CRYHJRSYJKIRHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



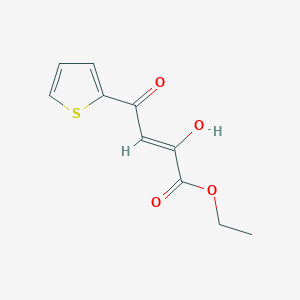
![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)
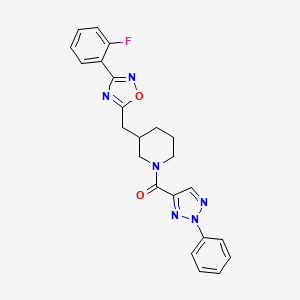
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)
![2-[6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647375.png)
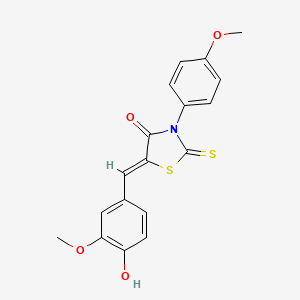
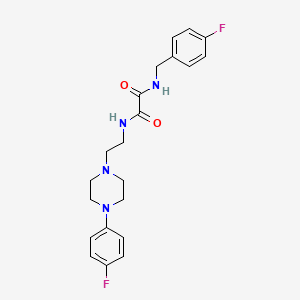
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)


![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)
